molecular formula C7H4N4S B2627398 2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile CAS No. 51991-90-3

2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile

Cat. No.: B2627398
CAS No.: 51991-90-3
M. Wt: 176.2
InChI Key: JWUMXGBJSDZWJV-UHFFFAOYSA-N
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Description

2-[(1,3-Thiazol-2-ylamino)methylidene]malononitrile is a heterocyclic malononitrile derivative characterized by a thiazole core functionalized with a methylidene-malononitrile group. This compound belongs to a broader class of dicyanomethylene derivatives, which are pivotal in medicinal chemistry and materials science due to their electron-withdrawing properties, facilitating applications in nonlinear optics, bioactive molecule synthesis, and dye chemistry . Its structure combines a planar thiazole ring with conjugated π-electrons from the malononitrile moiety, enabling strong intermolecular interactions and tunable electronic properties .

Properties

IUPAC Name

2-[(1,3-thiazol-2-ylamino)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4S/c8-3-6(4-9)5-11-7-10-1-2-12-7/h1-2,5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUMXGBJSDZWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51991-90-3
Record name 2-((1,3-THIAZOL-2-YLAMINO)METHYLENE)MALONONITRILE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile typically involves the reaction of thiazole derivatives with malononitrile. One common method includes the condensation reaction between 2-aminothiazole and malononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, analogues of thiazole have been synthesized and tested against various cancer cell lines, including HCT-116, HepG2, and HT-29. Compounds derived from thiazole structures, such as those incorporating malononitrile moieties, have shown promising cytotoxic effects due to their ability to interfere with cellular processes involved in tumor growth .

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity associated with thiazole compounds. Studies indicate that certain thiazole derivatives can effectively reduce seizure activity in animal models. The structure-activity relationship (SAR) analyses suggest that modifications on the thiazole ring significantly influence their anticonvulsant efficacy .

Material Science

Synthesis of Functional Materials

The unique chemical structure of 2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile allows for its use in synthesizing functional materials. Its ability to form coordination complexes with metal ions has been exploited in creating novel materials with specific electronic and optical properties. Such materials have potential applications in sensors and electronic devices .

Case Study 1: Anticancer Screening

A series of thiazole-integrated compounds were synthesized and evaluated for their anticancer activity using the MTT assay. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced inhibitory effects on cancer cell proliferation compared to standard chemotherapeutics like cisplatin. The effectiveness was attributed to the ability of these compounds to induce apoptosis in cancer cells .

Compound IDCell Line TestedIC50 (µM)Comparison DrugIC50 (µM)
25aHCT-1165.6Cisplatin10.2
25bHepG24.8Cisplatin9.0
26HT-296.1Cisplatin11.5

Case Study 2: Anticonvulsant Evaluation

In a study evaluating the anticonvulsant effects of thiazole derivatives, several compounds were tested using the pentylenetetrazol (PTZ) model in rodents. The findings revealed that certain derivatives significantly reduced seizure duration and frequency, demonstrating their potential as therapeutic agents for epilepsy .

Compound IDDose (mg/kg)Seizure Duration (s)Control Duration (s)
Compound A101545
Compound B201045
Compound C30845

Mechanism of Action

The mechanism of action of 2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key structural and physicochemical differences among thiazole-based malononitrile derivatives

Compound Name Substituent(s) Melting Point (°C) Yield (%) IR Peaks (cm⁻¹) Notable Applications/Properties
2-(4-Phenylthiazol-2(3H)-ylidene)malononitrile Phenyl at C4 275–276 93 3147 (NH), 2210 (CN) High thermal stability, antimicrobial activity
2-(4-Methylthiazol-2(3H)-ylidene)malononitrile Methyl at C4 290–291 85 3160 (NH), 2179 (CN) Enhanced solubility in polar solvents
2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile Indolinone fused system N/A N/A N/A Pharmaceutical intermediate (crystal packing devoid of H-bonds)
2-[(5-Methyl-2-furyl)methylene]malononitrile Furyl substituent N/A N/A N/A Nonlinear optical material candidate

Key Observations :

  • Substituent Effects: The phenyl group in 2-(4-phenylthiazol-2-ylidene)malononitrile enhances aromatic stacking interactions, contributing to higher melting points compared to methyl-substituted analogues .
  • Electronic Properties: Thiazole derivatives exhibit stronger electron-withdrawing effects than furan-based analogues (e.g., 2-[(5-methyl-2-furyl)methylene]malononitrile), as evidenced by IR shifts in CN stretching frequencies .

Comparison with Pyrazole and Pyrazolo-Pyrimidine Derivatives

Table 2: Pyrazole-linked malononitrile derivatives

Compound Name Substituent(s) Melting Point (°C) Yield (%) Spectral Data (¹H-NMR) Biological Activity
2-(((1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino)(methylthio)methylene)malononitrile Pyrazole-NH, methylthio group 190–191 80 δ 13.45 (s, SH), 9.55 (s, NH) Anti-inflammatory, analgesic potential
2-((1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-ylamino)methylene)-malononitrile Pyrazole-NH, no sulfur 254.7 90 δ 7.31–7.48 (m, Ar-H), 9.55 (s, NH) Antimicrobial activity

Key Observations :

  • Thioether vs.
  • Thermal Stability : Pyrazole derivatives generally exhibit higher melting points (>190°C) compared to thiazole analogues, likely due to stronger intermolecular dipole interactions .

Comparison with Benzothiazole and Indole Derivatives

Table 3: Benzothiazole/indole-based analogues

Compound Name Substituent(s) Key Structural Feature Notable Property
2-[4-(2-Benzothiazol-2-ylidene)ethylidene]malononitrile Benzothiazole donor, conjugated ethylene Dihedral angle: 12.75° between planes Enhanced NLO properties (bond-length alternation)
[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]malononitrile Ethyl group on benzothiazole Z-configuration Tunable optoelectronic properties

Key Observations :

  • Crystal Engineering : Benzothiazole derivatives (e.g., compound in ) form parallel dimeric sheets via O–H···N and C–H···N interactions, unlike thiazole derivatives, which rely on π-stacking .
  • Optoelectronic Tuning: Substitution at the benzothiazole nitrogen (e.g., ethyl in ) modulates electron delocalization, impacting nonlinear optical (NLO) performance .

Biological Activity

The compound 2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects. This article provides a detailed review of the biological activity associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of 2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile can be represented as follows:

C7H6N4S\text{C}_7\text{H}_6\text{N}_4\text{S}

This compound features a thiazole ring, which is significant for its biological activity due to its ability to interact with various biological targets.

1. Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit substantial antimicrobial properties. For instance, compounds similar to 2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile have shown effectiveness against a range of pathogens.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.22 μg/mL
Compound BEscherichia coli0.25 μg/mL
Compound CCandida albicans0.15 μg/mL

These findings suggest that the thiazole moiety contributes significantly to the antimicrobial efficacy of these compounds .

2. Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For instance, various thiazole compounds have been tested against different cancer cell lines with promising results.

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of several thiazole derivatives on human lung adenocarcinoma cells (A549). The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin.

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)
Compound XA5495.0
Compound YMCF-73.5
Compound ZHeLa4.8

These results underscore the potential of thiazole derivatives in cancer therapy .

3. Anticonvulsant Activity

Thiazole-based compounds have also been investigated for their anticonvulsant properties. A notable study reported the synthesis of several thiazole derivatives that were evaluated in picrotoxin-induced convulsion models.

Table 3: Anticonvulsant Activity

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
Compound A18.4170.29.2
Compound B20.0180.09.0

The protection index indicates a favorable safety profile for these compounds, suggesting their potential use in treating epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. Modifications at specific positions on the thiazole ring or substituents on the phenyl ring can enhance or diminish activity.

Key Findings from SAR Studies:

  • Electron-withdrawing groups at the ortho position on the phenyl ring significantly enhance antimicrobial activity.
  • The presence of methyl or halogen substituents on the phenyl ring correlates with increased cytotoxicity against cancer cells.
  • The introduction of specific functional groups can improve anticonvulsant efficacy while maintaining low toxicity levels .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile and its derivatives?

  • Methodology :

  • Condensation reactions : React thiazolidin-2-ylidene malononitrile precursors with substituted aryl halides in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base at 358 K for 8 h, yielding derivatives in ~83% efficiency .
  • Knoevenagel condensation : Combine malononitrile with ketones (e.g., acetophenone) in toluene, catalyzed by ammonium acetate and glacial acetic acid under Dean-Stark conditions (110°C, 2–4 h), followed by recrystallization from ethanol .
    • Key considerations : Monitor reaction progress via TLC, optimize solvent polarity for crystallization, and characterize products via melting points and spectroscopic data (IR, NMR).

Q. How is the crystal structure of this compound analyzed, and what intermolecular interactions stabilize its solid-state packing?

  • Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths, angles, and conformations (e.g., envelope conformation of the thiazole ring with deviations < 0.004 Å) .
  • Hydrogen-bonding analysis : Identify weak C–H⋯Cl/N interactions (3.2–3.5 Å) using Mercury software to explain packing stability .
    • Data interpretation : Compare with Cambridge Structural Database entries for thiazole derivatives to validate geometric parameters.

Q. What in vitro assays are used to screen the biological activity of thiazole-malononitrile hybrids?

  • Methodology :

  • Antimicrobial testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a positive control. Report minimum inhibitory concentrations (MICs) .
  • Cytotoxicity profiling : Perform MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodology :

  • Functional selection : Use hybrid functionals (e.g., B3LYP, CAM-B3LYP) with 6-31G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and charge distribution .
  • Reactivity prediction : Analyze Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
    • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess accuracy (e.g., λmax deviations < 5%) .

Q. What mechanistic insights govern the compound’s reactivity in cycloaddition or substitution reactions?

  • Methodology :

  • Kinetic studies : Monitor reactions with hydrazine hydrate or benzenediazonium chloride via <sup>1</sup>H NMR, tracking intermediate formation (e.g., pyrazole or azo derivatives) .
  • Isotopic labeling : Use <sup>15</sup>N-labeled reagents to trace nitrogen incorporation pathways in heterocyclic products .

Q. How can this compound be optimized for photovoltaic or optoelectronic applications?

  • Methodology :

  • Bandgap engineering : Introduce electron-withdrawing groups (e.g., –CN, –NO₂) to lower LUMO levels, enhancing electron affinity in organic solar cells .
  • Photocatalytic testing : Evaluate decolorization efficiency under UV/visible light using ZnO/TiO₂ nanoparticles; quantify degradation rates via HPLC .

Q. What strategies enable its use as a molecular probe for neurodegenerative disease biomarkers?

  • Methodology :

  • Radiolabeling : Synthesize <sup>18</sup>F-labeled derivatives (e.g., [<sup>18</sup>F]FDDNP) for positron emission tomography (PET) to localize amyloid plaques in Alzheimer’s models .
  • Binding assays : Measure affinity for β-amyloid fibrils via fluorescence polarization (Kd values) and correlate with in vivo imaging results .

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